molecular formula C14H23NO5 B12638312 4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) CAS No. 922148-01-4

4,4'-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol)

Cat. No.: B12638312
CAS No.: 922148-01-4
M. Wt: 285.34 g/mol
InChI Key: JGTHKHRULKIWHT-UHFFFAOYSA-N
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Description

4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is a chemical compound known for its unique structure and properties. This compound features a hydroxyphenyl group linked to two butane-1,2-diol units through an azanediyl (amine) linkage. The presence of hydroxyl groups and the amine linkage makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) typically involves the reaction of 3-hydroxyaniline with butane-1,2-diol under specific conditions. One common method is the reductive amination reaction, where 3-hydroxyaniline is condensed with butane-1,2-diol in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(4-Hydroxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a different position of the hydroxyl group.

    4,4’-[(3-Methoxyphenyl)azanediyl]di(butane-1,2-diol): Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

4,4’-[(3-Hydroxyphenyl)azanediyl]di(butane-1,2-diol) is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

922148-01-4

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

4-[N-(3,4-dihydroxybutyl)-3-hydroxyanilino]butane-1,2-diol

InChI

InChI=1S/C14H23NO5/c16-9-13(19)4-6-15(7-5-14(20)10-17)11-2-1-3-12(18)8-11/h1-3,8,13-14,16-20H,4-7,9-10H2

InChI Key

JGTHKHRULKIWHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N(CCC(CO)O)CCC(CO)O

Origin of Product

United States

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